![molecular formula C17H10N4O4S B2647998 N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690249-99-1](/img/structure/B2647998.png)
N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The main access route to synthesize thienopyrimidines is from thiophene derivatives or from pyrimidine analogs .
Molecular Structure Analysis
Thienopyrimidines have a structural relationship with purine bases . Considering the fusion between pyrimidine and thiophene rings, three different thienopyrimidines can be obtained, namely thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are complex and involve several steps . The reactions are designed to maintain the common pharmacophoric features of several potent PI3K inhibitors .
Physical And Chemical Properties Analysis
The compound was purified using the flash column chromatography and separated as a dark yellow powder . The melting point was 118–120 °C .
Scientific Research Applications
Synthetic Approaches
This compound is used in the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . It is a versatile synthon in the synthesis of these compounds .
Anti-Inflammatory Activities
Pyrimidines, including the thieno[3,2-d]pyrimidine class, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Thieno[3,2-d]pyrimidine derivatives have been designed as potent HIV-1 NNRTIs . They target the tolerant region II of the NNRTIs binding pocket .
Cytotoxicity
Thieno[3,2-d]pyrimidine derivatives have been tested against various cancer cell lines, including human gastric cancer, human colon cancer, human liver cancer, human breast cancer, and nasopharyngeal carcinoma .
Building Block for Chemically Modified Oligonucleotides
Thieno[3,2-d]pyrimidine rings can be used as a building block for chemically modified oligonucleotides . They form a stable C–C glycosidic bond, which is useful in the synthesis of novel oligonucleotide analogs .
Structure-Activity Relationships (SARs) of Pyrimidines
The structure-activity relationships of pyrimidines, including thieno[3,2-d]pyrimidines, have been extensively studied . These studies provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity .
Mechanism of Action
Thieno[2,3-d]pyrimidine derivatives are designed and synthesized as anti-PI3K agents . PI3K is a lipid kinase involved in cancer progression which makes it a fruitful target for cancer control . The compounds’ antiproliferative activity on NCI 60 cell lines as well as their enzymatic activity against PI3K isoforms were evaluated .
Future Directions
Thieno[2,3-d]pyrimidine derivatives have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system (CNS) protection . Some of them are still in clinical trials , while others have even reached the market . Therefore, these compounds could be optimized to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4S/c22-15(18-10-4-6-11(7-5-10)21(24)25)13-9-12-16(26-13)19-14-3-1-2-8-20(14)17(12)23/h1-9H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVPMWAHUSQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide |
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